molecular formula C19H17ClF3NO4S B2943057 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone CAS No. 2034331-08-1

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone

Cat. No. B2943057
M. Wt: 447.85
InChI Key: BRMVJVSFUVFIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. It also has a trifluoromethoxy group attached to a phenyl ring, and a methanone group linking two phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like NMR and IR spectroscopy, as well as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of the trifluoromethoxy group might make the compound more lipophilic, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization Studies

  • Synthesis and Spectral Characterization : Novel compounds with complex thiazole and thiophene structures have been synthesized and characterized through various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry. Density functional theory (DFT) calculations were used for structural optimization and theoretical vibrational spectra interpretation. These studies also included molecular docking to understand antibacterial activity, indicating potential medicinal applications (Shahana & Yardily, 2020).

  • Synthesis and Reactivity Towards Nucleophiles : Research on the synthesis of compounds like (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity with sulfur- and oxygen-containing nucleophiles under various conditions shows the versatility of these molecules in chemical transformations. Such studies are fundamental in developing new synthetic routes and potentially active pharmaceutical ingredients (Pouzet et al., 1998).

  • Antimicrobial and Anti-inflammatory Agents : Research on novel pyrazoline derivatives synthesized through microwave-assisted methods has demonstrated significant anti-inflammatory and antibacterial activities. This highlights the potential of structurally complex methanone derivatives in developing new therapeutic agents (Ravula et al., 2016).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a compound and how to handle it safely. They include information on toxicity, first aid measures, and disposal considerations .

Future Directions

The future directions for research on this compound would depend on its intended use and how much is already known about it. For example, if it’s a new drug candidate, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO4S/c20-15-7-3-1-5-13(15)17-9-10-24(11-12-29(17,26)27)18(25)14-6-2-4-8-16(14)28-19(21,22)23/h1-8,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMVJVSFUVFIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethoxy)phenyl)methanone

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